1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a trifluoromethyl group and a hydroxyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-ethynylphenylboronic acid pinacol ester , have been used for the functionalization of platinum nanoparticles
Mode of Action
Compounds with ethynylphenyl groups are often involved in reactions like the sonogashira cross-coupling reaction . This reaction forms a carbon–carbon bond between a terminal alkyne and an aryl or vinyl halide . The compound might interact with its targets in a similar manner, but further studies are required to confirm this.
Biochemical Pathways
A study involving a similar compound, 1,2-bis(4-ethynylphenyl)-1,2-diphenylethene, mentioned its involvement in the formation of hyperbranched polymer . This suggests that 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol might also influence polymer formation pathways.
Result of Action
The compound’s potential involvement in polymer formation pathways suggests that it might influence the structure and function of macromolecules in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl halide, using a palladium catalyst and a copper co-catalyst . The general reaction conditions include:
Catalyst: Palladium complex (e.g., Pd(PPh₃)₄)
Co-catalyst: Copper iodide (CuI)
Base: Triethylamine (Et₃N) or diisopropylamine
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 1-(4-Ethynylphenyl)-2,2,2-trifluoroethanone.
Reduction: Formation of 1-(4-Ethylphenyl)-2,2,2-trifluoroethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Material Science: Used in the synthesis of flexible smart materials and devices due to its unique structural properties.
Pharmaceuticals: Potential use in the synthesis of active pharmaceutical ingredients, particularly those containing trifluoromethyl groups.
Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.
Agrochemicals: Utilized in the development of new agrochemical compounds for crop protection.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethynylphenyl)-2,2,2-trifluoroethanone
- 1-(4-Ethylphenyl)-2,2,2-trifluoroethan-1-ol
- 1-(4-Ethynylphenyl)-2,2,2-trifluoroethane
Uniqueness
1-(4-Ethynylphenyl)-2,2,2-trifluoroethan-1-ol is unique due to the combination of an ethynyl group, a trifluoromethyl group, and a hydroxyl group in its structure
Properties
IUPAC Name |
1-(4-ethynylphenyl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-2-7-3-5-8(6-4-7)9(14)10(11,12)13/h1,3-6,9,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBTXUVLYVGRJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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